4-Chloro-1,1-diphenylbutan-1-ol

Catalog No.
S13906730
CAS No.
M.F
C16H17ClO
M. Wt
260.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1,1-diphenylbutan-1-ol

Product Name

4-Chloro-1,1-diphenylbutan-1-ol

IUPAC Name

4-chloro-1,1-diphenylbutan-1-ol

Molecular Formula

C16H17ClO

Molecular Weight

260.76 g/mol

InChI

InChI=1S/C16H17ClO/c17-13-7-12-16(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,18H,7,12-13H2

InChI Key

YGSAARYDQXFRKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCl)(C2=CC=CC=C2)O

4-Chloro-1,1-diphenylbutan-1-ol (CAS 63645-18-1) is a critical bifunctional building block and established pharmaceutical intermediate, primarily utilized in the synthesis of diarylbutylamine derivatives such as the antiemetic agent diphenidol and selective muscarinic antagonists [1]. Structurally, it features a gem-diphenyl tertiary alcohol and a terminal primary alkyl chloride, providing orthogonal reactivity for late-stage amination. In industrial procurement, this compound is prioritized for its extended stability compared to bromo-analogs and its direct suitability for nucleophilic substitution (SN2) with secondary amines like piperidine, eliminating the need for intermediate activation steps required by diol precursors .

Substituting 4-chloro-1,1-diphenylbutan-1-ol with closely related analogs introduces significant process inefficiencies and structural deviations. Utilizing the bromo-analog (4-bromo-1,1-diphenylbutan-1-ol) increases susceptibility to premature elimination and degradation during storage, complicating batch-to-batch reproducibility [1]. Conversely, attempting to use the diol analog (1,1-diphenylbutane-1,4-diol) necessitates an additional synthetic step to convert the primary hydroxyl into a viable leaving group (e.g., tosylation or mesylation), which increases reagent overhead and reduces overall yield. Furthermore, chain-length variants such as 3-chloro-1,1-diphenylpropan-1-ol yield entirely different pharmacological scaffolds, completely failing to meet the structural requirements for diphenidol-class target molecules [1].

Direct Amination Efficiency vs. Diol Activation

When synthesizing diphenidol and related analogs, utilizing 4-chloro-1,1-diphenylbutan-1-ol allows for a direct, one-step nucleophilic substitution (SN2) with secondary amines. In contrast, starting from the unhalogenated 1,1-diphenylbutane-1,4-diol requires an intermediate activation step, which increases reagent consumption and decreases overall yield [1].

Evidence DimensionSynthetic steps and overall yield to tertiary amine
Target Compound Data1-step SN2 amination (typically 80-85% yield)
Comparator Or Baseline1,1-diphenylbutane-1,4-diol (requires 2 steps: activation then amination)
Quantified Difference~20-25% higher overall yield and elimination of activating reagents
ConditionsStandard basic amination with piperidine (e.g., K2CO3, MeCN, reflux)

Procuring the pre-halogenated intermediate eliminates a process step and reduces reagent costs, directly improving manufacturing throughput.

Storage Stability and Handling vs. Bromo Analog

For industrial procurement, material stability during storage is a critical factor. 4-Chloro-1,1-diphenylbutan-1-ol exhibits extended thermal and shelf stability compared to its bromo-analog, which is more prone to spontaneous elimination or degradation over time due to the higher lability of the bromide leaving group [1].

Evidence DimensionAmbient shelf-life without significant degradation (<1% elimination)
Target Compound Data>12 months at 25°C
Comparator Or Baseline4-bromo-1,1-diphenylbutan-1-ol (<3-6 months)
Quantified Difference>2x longer ambient shelf-life
ConditionsStandard warehouse storage (25°C, sealed container)

The higher stability of the alkyl chloride significantly reduces cold-chain logistics costs and minimizes batch rejection due to degradation impurities.

Chemoselective Amination vs. Elimination

During the critical amination step, the choice of halide significantly impacts the impurity profile. The chloride leaving group in 4-chloro-1,1-diphenylbutan-1-ol provides a quantitatively higher ratio of nucleophilic substitution (SN2) to base-induced elimination (E2), whereas the more reactive iodo-analog suffers from increased elimination side reactions [1].

Evidence DimensionRatio of substitution (SN2) to elimination (E2) products
Target Compound Data>95:5 (SN2:E2 ratio)
Comparator Or Baseline4-iodo-1,1-diphenylbutan-1-ol (~85:15 SN2:E2 ratio)
Quantified Difference~10% reduction in elimination byproducts
ConditionsReaction with secondary amines under basic reflux conditions

Minimizing elimination byproducts simplifies downstream purification and ensures higher purity of the final active pharmaceutical ingredient.

Pharmacological Scaffold Fidelity vs. Chain-Length Analogs

Procuring the exact 4-carbon chain is non-negotiable for target efficacy. 4-Chloro-1,1-diphenylbutan-1-ol yields the precise diarylbutylamine scaffold required for M1/M4 muscarinic receptor antagonists, whereas substituting with a 3-carbon analog completely disrupts the structure-activity relationship [1].

Evidence DimensionSuitability for M1/M4 muscarinic receptor antagonist synthesis
Target Compound DataYields exact 4-carbon linker required for optimal binding
Comparator Or Baseline3-chloro-1,1-diphenylpropan-1-ol (yields 3-carbon linker)
Quantified Difference100% fidelity to the diphenidol scaffold
ConditionsDownstream API formulation and receptor affinity validation

Maintaining the exact butyl chain length is mandatory for preserving the target drug's established efficacy and safety profile.

Industrial Synthesis of Diphenidol and Antiemetic APIs

Driven by its amination efficiency and stability [1], this compound is the targeted precursor for the commercial-scale synthesis of diphenidol. Its pre-installed chloride leaving group allows for direct reaction with piperidine, streamlining the production of this critical antiemetic agent.

Development of Novel Muscarinic Antagonists

For research programs targeting M1-M5 muscarinic receptors, this compound provides the exact diaryl-butyl scaffold required for targeted receptor binding [1]. It serves as a versatile starting point for exploring novel secondary or tertiary amine substitutions while avoiding the elimination issues associated with iodo-analogs.

Analytical Reference Standard for Impurity Profiling

Also known as Diphenidol Impurity 3, this compound is essential for analytical laboratories conducting ICH-compliant impurity profiling [2]. Procuring the exact chemical standard enables accurate quantitation, limit of detection (LOD) establishment, and validation of HPLC-MS methods for pharmaceutical batch release.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

260.0967929 g/mol

Monoisotopic Mass

260.0967929 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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